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Compound of Interest

Compound Name: Benzoyl-L-phenylalanine

Cat. No.: B1666696

Introduction

N-Benzoyl-L-phenylalanine is an N-acyl derivative of the essential amino acid L-
phenylalanine. Its structural features, including the aromatic rings from both the phenylalanine
and benzoyl moieties, a chiral center, a carboxylic acid, and an amide group, make it a
molecule of significant interest in biochemical and pharmaceutical research. Understanding its
spectroscopic properties is crucial for its identification, characterization, and the study of its
interactions in biological systems. This technical guide provides a comprehensive overview of
the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for
Benzoyl-L-phenylalanine, along with detailed experimental protocols for obtaining such data.

Spectroscopic Data

The following sections present the key spectroscopic data for Benzoyl-L-phenylalanine in a
structured tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

H NMR (Proton NMR) Data

The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule. The following table summarizes the expected chemical shifts for
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Benzoyl-L-phenylalanine.

Chemical Shift (8,

Coupling Constant

Proton Assignment Multiplicity
ppm) (J, Hz)

Aromatic H (Benzoyl) 7.80-7.90 Multiplet

Aromatic H (Benzoyl) 7.40 - 7.55 Multiplet

Aromatic H (Phenyl) 7.15-7.35 Multiplet

Amide N-H ~8.7 Doublet ~7-8
o-CH 4.90 - 5.00 Multiplet

B-CH2 3.20-3.40 Multiplet

Carboxylic Acid O-H

> 10 (variable)

Broad Singlet

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and

concentration.

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.
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Carbon Assignment Chemical Shift (3, ppm)
Carboxylic Acid C=0 ~174
Amide C=0 ~167
Aromatic C (Quaternary, Phenyl) ~136
Aromatic C (Quaternary, Benzoyl) ~134
Aromatic C-H (Benzoyl) ~132
Aromatic C-H (Phenyl) ~129
Aromatic C-H (Benzoyl) ~128.5
Aromatic C-H (Benzoyl) ~127
Aromatic C-H (Phenyl) ~127
a-CH ~54
B-CH:2 ~38

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.
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Vibrational Mode

Functional Group

Wavenumber (cm~1)  Intensity

O-H Stretch Carboxylic Acid 2500-3300 Broad

N-H Stretch Amide ~3300 Medium

C-H Stretch

(Aromatic) Aromatic Ring 3000-3100 Medium-Weak
C-H Stretch (Aliphatic) CH, CH2 2850-3000 Medium-Weak
C=0 Stretch Carboxylic Acid ~1710 Strong

C=0 Stretch (Amide )  Amide ~1650 Strong

N-H Bend (Amide II) Amide ~1530 Strong

C=C Stretch Aromatic Ring 1450-1600 Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, allowing for the determination of the molecular weight and structural

elucidation. The data presented here is from electron ionization (EI) mass spectrometry.[1]

m/z Relative Intensity (%) Possible Fragment

269 ~5 [M]* (Molecular lon)

148 ~40 [M - C7Hs0 - H20]*

122 ~10 [C7Hs0 + H]*

105 100 [C7Hs0]* (Benzoyl cation)
91 ~20 [C7H7]* (Tropylium ion)
77 ~30 [CeHs]* (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Weigh approximately 10-20 mg of Benzoyl-L-phenylalanine for tH NMR and 50-100 mg
for 13C NMR.

o Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-ds, CDClIs, or
MeOD) in a clean, dry vial.

o Transfer the solution to a 5 mm NMR tube.

o Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not
already present in the solvent.

e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer to the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity, maximizing the signal intensity and
resolution.

o Tune the probe to the appropriate frequency for the nucleus being observed (*H or 13C).
» Data Acquisition:

o Set the appropriate spectral width, acquisition time, and relaxation delay.

o For 'H NMR, a small number of scans (e.g., 8-16) is typically sufficient.

o For 3C NMR, a larger number of scans is required due to the low natural abundance of
13C. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-
noise ratio.

o Acquire the Free Induction Decay (FID).

» Data Processing:
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[e]

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

(¢]

Phase the spectrum to ensure all peaks are in the absorptive mode.

[¢]

Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).

[¢]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid Benzoyl-L-phenylalanine sample onto the center of the
ATR crystal.

o Lower the press arm to apply firm and even pressure to the sample, ensuring good
contact with the crystal.

e Instrument Setup:

o Run a background scan with the clean, empty ATR crystal to account for atmospheric CO2
and water vapor.

o Set the desired spectral range (typically 4000-400 cm~1) and the number of scans to be
averaged (e.g., 16-32) for good signal-to-noise.

o Data Acquisition:

o Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
to the background spectrum to generate the final absorbance or transmittance spectrum.

o Data Analysis:

o Identify the major absorption bands in the spectrum.
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o Correlate the wavenumbers of these bands to specific functional groups using a
correlation table.

Mass Spectrometry (MS)

o Sample Introduction and lonization (Electron lonization - El):

o Introduce a small amount of the sample into the ion source of the mass spectrometer. For
a solid sample, a direct insertion probe may be used.

o Heat the probe to vaporize the sample into the gas phase.

o Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to
induce ionization and fragmentation.

e Mass Analysis:

o Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

e Detection:
o The separated ions are detected by an electron multiplier or other suitable detector.
o The detector generates a signal proportional to the abundance of each ion.

» Data Presentation:

o The data is presented as a mass spectrum, which is a plot of relative ion abundance
versus m/z.

o The peak with the highest m/z value often corresponds to the molecular ion [M]*.

o Other peaks in the spectrum represent fragment ions, which provide structural information.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Benzoyl-L-phenylalanine.

Workflow for Spectroscopic Analysis of Benzoyl-L-phenylalanine
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Caption: Spectroscopic analysis workflow for Benzoyl-L-phenylalanine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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